molecular formula C11H9FO3 B11800714 Methyl 2-(6-fluorobenzofuran-3-yl)acetate CAS No. 1420795-04-5

Methyl 2-(6-fluorobenzofuran-3-yl)acetate

Cat. No.: B11800714
CAS No.: 1420795-04-5
M. Wt: 208.18 g/mol
InChI Key: GTUKXAHHMQBRET-UHFFFAOYSA-N
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Description

Methyl2-(6-fluorobenzofuran-3-yl)acetate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Chemical Reactions Analysis

Methyl2-(6-fluorobenzofuran-3-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl2-(6-fluorobenzofuran-3-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl2-(6-fluorobenzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives are known to inhibit certain enzymes or interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl2-(6-fluorobenzofuran-3-yl)acetate can be compared with other benzofuran derivatives, such as:

Biological Activity

Methyl 2-(6-fluorobenzofuran-3-yl)acetate is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzofuran family, characterized by a benzofuran ring with a methyl ester functional group. The presence of a fluorine atom at the 6-position of the benzofuran moiety enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds within the benzofuran family, including this compound, exhibit antimicrobial properties. Studies have shown that similar structures can inhibit bacterial enzymes, making them potential candidates for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. The compound's mechanism of action may involve the inhibition of specific cancer cell signaling pathways and the modulation of apoptosis .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, optimizing reaction conditions such as temperature and solvent choice to enhance yield and purity. Below is a summary of typical synthesis conditions:

Reagent Amount Condition Yield
Methyl ester precursorVariableReflux in ethanolUp to 93%
Sodium hydroxide2.5NReflux for 30 minutes

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant inhibition against several bacterial strains, suggesting its potential use in antibiotic development.
  • Anticancer Mechanism : In vitro studies revealed that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways, indicating its promise as an anticancer agent .
  • Fluorine Substitution Effects : The introduction of fluorine in similar compounds has been shown to enhance biological activity due to increased lipophilicity and improved binding affinity to target proteins, which is crucial for drug design .

Properties

CAS No.

1420795-04-5

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

IUPAC Name

methyl 2-(6-fluoro-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C11H9FO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5-6H,4H2,1H3

InChI Key

GTUKXAHHMQBRET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=COC2=C1C=CC(=C2)F

Origin of Product

United States

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